Thiadrine

描述

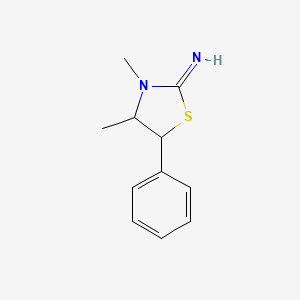

Structure

3D Structure

属性

CAS 编号 |

944-90-1 |

|---|---|

分子式 |

C11H14N2S |

分子量 |

206.31 g/mol |

IUPAC 名称 |

3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine |

InChI |

InChI=1S/C11H14N2S/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3 |

InChI 键 |

GMFUTRCIEWHKBH-UHFFFAOYSA-N |

规范 SMILES |

CC1C(SC(=N)N1C)C2=CC=CC=C2 |

产品来源 |

United States |

Computational Chemistry and Theoretical Investigations of Thiadrine and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) Studies on Thiazolidine (B150603) Systems

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural properties or physicochemical descriptors of a series of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds and helps in identifying the key structural features that govern the observed biological response. fishersci.cawikipedia.org QSAR has been widely applied to various thiazolidine systems exhibiting diverse biological activities, including anticancer, antihyperglycemic, antitubercular, and antiviral properties. fishersci.cawikipedia.orgflybase.orgfishersci.co.uknih.gov

Development of Mathematical Models for Thiadrine Analogs

The development of mathematical models in QSAR studies for thiazolidine analogs, including compounds referenced as this compound derivatives, involves selecting appropriate molecular descriptors that capture the relevant structural and physicochemical properties. These descriptors can be one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D), representing aspects such as electronic properties, lipophilicity, steric bulk, and topological features. wikipedia.orgfishersci.co.uknih.gov Various statistical methods are then employed to build models that correlate these descriptors with the measured biological activity. Common techniques include Multiple Linear Regression (MLR) and non-linear approaches like Gaussian processes. wikipedia.orgflybase.orgfishersci.co.uknih.gov For instance, MLR analysis has been used to construct QSAR models for 4-thiazolidinone (B1220212) derivatives exhibiting anticancer activity. flybase.org Similarly, QSAR models have been developed for 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives to predict their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), resulting in models with high correlation coefficients. wikipedia.org

Statistical Analysis in this compound QSAR Derivations

Rigorous statistical analysis is essential to validate the developed QSAR models and assess their reliability and predictive power. Key statistical parameters used include the correlation coefficient (R²), which indicates how well the model fits the experimental data, and the cross-validated correlation coefficient (Q²), which measures the model's predictive ability for new compounds. wikipedia.org Techniques such as leave-one-out or leave-many-out cross-validation are commonly employed. fishersci.co.uknih.gov External validation using an independent test set of compounds is also crucial to confirm the model's robustness and applicability domain. For example, QSAR studies on thiazolidine-2,4-dione derivatives for antihyperglycemic activity have utilized MLR analysis and cross-validation by the leave-one-out method to arrive at predictive models. fishersci.co.uknih.gov Statistical metrics from 3D-QSAR studies, such as those using Self-Organizing Molecular Field Analysis (SOMFA), also include F-test values to indicate the statistical significance of the models.

Molecular Modeling and Simulation Techniques for Thiazolidine Heterocycles

Molecular modeling and simulation techniques provide a deeper understanding of the three-dimensional structure, dynamics, and interactions of thiazolidine heterocycles and their analogs. These methods are invaluable for exploring conformational preferences, studying ligand-target interactions, and guiding the design of new molecules with improved binding affinities and specificities. fishersci.cawikipedia.org

Conformational Analysis of this compound Derivatives

Conformational analysis of thiazolidine derivatives, relevant to understanding the behavior of compounds like this compound, involves studying the different spatial arrangements that a molecule can adopt due to rotation around single bonds. Identifying the most stable conformations is crucial for understanding how these molecules might interact with biological targets. Computational methods such as molecular mechanics and quantum mechanical calculations (e.g., CNDO-2, DFT) are used to explore the potential energy surface and determine the low-energy conformers. Studies on thiazolidine-2,4-dione derivatives, for instance, have involved energy minimization and conformational analysis to determine stable 3D structures for subsequent QSAR analysis. fishersci.co.uknih.gov Conformational preferences in substituted thiazolidine rings can be influenced by factors such as steric effects and electronic interactions.

Ligand-Based Molecular Design for Thiazolidine Scaffolds

Ligand-based molecular design focuses on utilizing information from known active molecules to design new compounds with similar or improved biological activity. For thiazolidine scaffolds, this approach often involves identifying common structural features or pharmacophores present in a series of active compounds. Techniques such as pharmacophore modeling aim to define the essential spatial arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings) required for binding to a biological target. Molecular hybridization, which involves combining the structural features of different active scaffolds, is another strategy used in ligand-based design for thiazolidine derivatives. Computational tools are used to align molecules, identify common features, and design new analogs with predicted favorable interactions.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Approaches

Three-dimensional QSAR methods extend the principles of QSAR by considering the three-dimensional spatial arrangement and the surrounding molecular fields of the compounds. These methods provide insights into the specific steric, electrostatic, and hydrophobic requirements of the target binding site. fishersci.ca Popular 3D-QSAR techniques applied to thiazolidine systems include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). Other methods like Self-Organizing Molecular Field Analysis (SOMFA) and Apex-3D have also been utilized. These methods involve aligning the molecules in 3D space and calculating interaction energies or similarity indices at points on a grid surrounding the molecules. The calculated field values are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) regression. The results are often visualized as contour maps that highlight regions in space where specific molecular properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity. 3D-QSAR studies on thiazolidinedione derivatives have helped identify key molecular features influencing activity against targets like PTP1B and aldose reductase.

Molecular Shape Analysis (MSA) Applied to this compound Analogs

Molecular Shape Analysis (MSA), often integrated within quantitative structure-activity relationship (QSAR) studies, is utilized to understand how the three-dimensional form of thiazolidine analogs influences their biological activity. While not always explicitly termed "MSA," techniques like Comparative Molecular Field Analysis (CoMFA) and Self-Organizing Molecular Field Analysis (SOMFA) inherently consider the steric bulk and shape of molecules. These analyses help identify the spatial requirements for optimal interaction with a target site. By comparing the shapes of active and inactive thiazolidine derivatives, researchers can deduce the preferred molecular contours for biological activity.

Molecular Field Analysis (MFA) in this compound Research

Molecular Field Analysis (MFA), prominently represented by methods such as CoMFA and SOMFA, is a cornerstone of 3D-QSAR studies on thiazolidine systems. These techniques calculate and analyze the steric and electrostatic fields generated by the molecules in a defined region of space, typically around a putative binding site. flybase.orgwikipedia.orgguidetopharmacology.orgfishersci.co.ukfishersci.cahznu.edu.cnnih.govnih.govwikipedia.org By correlating variations in these fields with observed biological activities (e.g., inhibitory potency), MFA models generate contour maps. These maps highlight regions where steric bulk or specific electrostatic potentials are favorable or unfavorable for activity, providing critical information for rational design of new thiazolidine analogs with improved properties. flybase.orgfishersci.co.ukhznu.edu.cnnih.gov For instance, SOMFA studies on 5-arylidine-2,4-thiazolidinediones as aldose reductase inhibitors have used master grid maps to visualize the contributions of both electrostatic and shape potentials to inhibitory activities. fishersci.co.ukhznu.edu.cn

Molecular Docking and Conceptual Receptor Interaction Studies for Thiazolidine Systems

Molecular docking is a widely used computational technique to predict the binding orientation (pose) and affinity of thiazolidine compounds within the active site of a biological target protein. wikipedia.orgfishersci.cawikipedia.orgmims.comfishersci.cawikipedia.orgnih.govnih.govuni.luuni.luuni.lunih.govuni.luuni.lunist.govciteab.comuni.lu This provides conceptual insights into the molecular interactions driving ligand-receptor binding.

Prediction of Ligand Binding Modes for Thiazolidine Compounds

Molecular docking simulations predict how thiazolidine analogs fit into the binding pockets of target proteins. This involves exploring various possible conformations of the ligand and orientations within the binding site to find the most energetically favorable pose. mims.com Analysis of these predicted binding modes reveals the key interactions formed between the thiazolidine compound and the surrounding amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. nih.govwikipedia.orgfishersci.cauni.lu Understanding these binding modes is essential for elucidating the mechanism of action and for designing analogs with enhanced binding affinity and specificity.

Analysis of Molecular Interactions at Theoretical Biological Target Sites (e.g., PPARγ, PPARα)

Thiazolidinediones, a significant class of thiazolidine analogs, are well-known agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and, to a lesser extent, PPAR alpha (PPARα). nih.govnih.govuni.luwikipedia.org Computational studies, particularly molecular docking, have been extensively used to analyze the interactions of thiazolidinediones with the ligand-binding domains of PPARγ and PPARα. nih.govnih.govuni.lu

Docking studies with PPARγ have shown that thiazolidinediones typically bind to the large, flexible ligand-binding pocket, inducing a conformational change that facilitates the recruitment of co-activator proteins. Key interactions often involve hydrogen bonds with specific amino acid residues in the active site, such as those in the activation helix (helix 12). Hydrophobic interactions with residues lining the pocket also play a significant role in binding affinity. nih.govuni.lu Studies have reported good affinity of synthesized quinoline-thiazolidinedione hybrids with PPARγ. nih.gov For example, some synthesized thiazolidine-2,4-dione derivatives showed good docking scores and binding affinity with PPARγ, with reported binding energies. uni.lu Compound 3j, a novel 2,4-thiazolidinedione (B21345) derivative, showed a high binding score of -7.765 kcal/mol with PPARγ (PDB ID: 2PRG), involving specific amino acid interactions. uni.lu Pioglitazone, a known PPARγ agonist, has a reported binding score of -8.558 kcal/mol in the same study. uni.lu

| Compound Class | Target | Representative Binding Score (kcal/mol) | Key Interactions | Source |

| Thiazolidine-2,4-dione derivatives | PPARγ | -7.765 (Compound 3j) | Interactions with amino acid residues in binding pocket | uni.lu |

| Pioglitazone | PPARγ | -8.558 | Interactions with amino acid residues in binding pocket | uni.lu |

| Quinoline-thiazolidinedione hybrids | PPARγ | Close to -10,000 (Kcal/mol) | Good affinity | nih.gov |

Molecular docking has also been performed for thiazolidine derivatives targeting PPARα. nih.govuni.lu Activation of PPARα is associated with reduced triglyceride levels and regulation of energy homeostasis. nih.gov Computational studies help in understanding the structural features of thiazolidine analogs that contribute to their affinity and selectivity towards PPARα compared to PPARγ. Compound 11, a thiazolidinedione hybrid, was identified as a potent PPARα agonist through molecular docking studies. nih.gov

Computational Prediction and Virtual Screening of Novel this compound Analogs

Computational prediction and virtual screening techniques are powerful tools used to identify potential novel thiazolidine analogs with desired biological activities from large chemical databases. mims.comnih.govuni.lunist.gov Virtual screening involves computationally evaluating libraries of compounds based on criteria such as predicted binding affinity to a target protein (docking-based screening) or similarity to known active compounds (pharmacophore-based screening). mims.comnih.govnist.gov

Hierarchical virtual screening strategies, combining different computational methods, have been successfully applied to discover novel thiazolidine-2,4-dione analogs as inhibitors for targets like Insulin-like Growth Factor-1 Receptor (IGF-1R). mims.comnih.gov This approach involves initial rapid filtering of large databases followed by more rigorous methods like molecular docking for promising candidates. mims.comnih.gov Virtual screening efforts have led to the identification of thiazolidine derivatives with potential antidiabetic activity by targeting PPARγ. nist.gov These computational methods significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing, reducing the time and cost associated with traditional screening methods. mims.comnist.gov

Structure Activity Relationship Sar Elucidations for Thiadrine and Thiazolidine Scaffolds

Influence of Substituent Effects on Molecular Recognition and Biological Response

Substituents appended to the thiazolidine (B150603) scaffold play a critical role in modulating their interaction with biological targets and, consequently, their observed activities. The nature and position of these substituents influence the compound's steric, electronic, and hydrophobic properties, all of which are key determinants of molecular recognition and biological response fishersci.canih.govuni.lunih.govflybase.orgwikipedia.orgmims.comfishersci.co.ukwikipedia.org.

Steric Contributions to Biological Response in Thiazolidine Scaffolds

The steric bulk and shape of substituents on the thiazolidine ring can significantly impact binding affinity and efficacy by influencing the fit within a receptor binding site citeab.comwikipedia.org. For instance, studies on thiazolidine derivatives have shown that the size and position of groups at the C-2, N-3, and C-5 positions of the thiazolidine ring can dictate favorable or unfavorable interactions with amino acid residues in the target protein citeab.comwikipedia.org. Steric hindrance caused by large substituents near the binding interface can reduce activity, while appropriately sized groups can enhance binding through favorable van der Waals interactions citeab.comwikipedia.org.

Hydrophobicity as a Determinant of Thiazolidine Scaffold Activity

The hydrophobicity or lipophilicity of substituents is a crucial factor influencing the pharmacokinetic properties of thiazolidine derivatives, including absorption, distribution, metabolism, and excretion, as well as their interaction with lipophilic regions of biological targets fishersci.canih.govnih.gov. Increased lipophilicity, often conferred by alkyl or aryl substituents, can enhance membrane permeability and binding to hydrophobic pockets in receptors fishersci.canih.govnih.gov. However, excessive lipophilicity can lead to poor aqueous solubility and increased non-specific binding, potentially reducing efficacy and increasing toxicity nih.gov. The balance of hydrophilic and hydrophobic properties through strategic substitution is therefore essential for optimizing the biological activity and pharmacological profile of thiazolidine compounds fishersci.canih.govnih.gov.

Identification of Key Pharmacophoric Features within Thiadrine Analogs

Pharmacophoric features are the essential steric and electronic characteristics of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target and trigger or block its biological response. For thiazolidine scaffolds, particularly thiazolidine-2,4-diones (TZDs) and thiazolidin-4-ones, key pharmacophoric features have been identified wikipedia.orgflybase.orgnih.govnih.gov. These often include the acidic proton on the nitrogen atom (N-3), the carbonyl groups (at positions 2 and/or 4), the sulfur atom, and the nature and position of substituents on the ring and attached side chains wikipedia.orgflybase.orgnih.govnih.gov.

For this compound (3,4-dimethyl-2-imino-5-phenylthiazolidine), the core thiazolidine ring itself is a fundamental pharmacophore fishersci.beflybase.org. The imino group at the 2-position and the methyl groups at the 3 and 4 positions, along with the phenyl group at the 5 position, represent key structural elements contributing to its specific biological activity fishersci.beflybase.org. The precise pharmacophoric features of this compound would involve the spatial arrangement of these groups and the electronic properties of the imino nitrogen and the ring heteroatoms, enabling specific interactions with its biological target(s) fishersci.beflybase.org.

Correlation of Structural Modifications with Modulated Biological Activities within the Thiazolidine Class

Extensive SAR studies on the thiazolidine class have demonstrated clear correlations between specific structural modifications and changes in biological activity fishersci.canih.govmims.comuni.lunih.govflybase.orgwikipedia.orgmims.comfishersci.co.ukwikipedia.orglabsolu.canih.gov. Modifications at the N-3 and C-5 positions of the thiazolidine-2,4-dione (TZD) nucleus are particularly common and have been shown to significantly influence activity against various targets, including PPAR-gamma for antidiabetic effects and various enzymes for antimicrobial or anticancer activities mims.comflybase.orgwikipedia.orgnih.gov.

For example, the introduction of different arylidene substituents at the C-5 position of thiazolidine-2,4-diones has been explored for antifungal activity, with the nature and position of substituents on the aryl ring impacting potency mims.comlabsolu.ca. Similarly, variations in substituents at the N-3 position of thiazolidin-4-ones have been linked to modulated anti-inflammatory and antimicrobial properties nih.govfishersci.co.uk. The incorporation of hybrid structures combining the thiazolidine core with other pharmacophores has also led to compounds with enhanced or novel activities, such as the thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrids investigated as human topoisomerase inhibitors.

Here is an example of how data might be presented to show the correlation between structural modifications and biological activity, based on general findings in the search results (specific activity values are illustrative based on the descriptions):

| Thiazolidine Scaffold Modification | Representative Substituent(s) | Position(s) Modified | Observed Biological Activity | Effect on Activity (vs. parent scaffold) | Source Type of Activity Data |

| Thiazolidine-2,4-dione | Arylidene group with halogen | C-5 | Antifungal | Increased potency | mims.comlabsolu.ca |

| Thiazolidine-2,4-dione | Alkoxycarbonyl or benzoyl | N-3 | Antifungal | Significant increase | labsolu.ca |

| Thiazolidin-4-one | Various aryl/alkyl groups | N-3 | Anti-inflammatory, Antimicrobial | Modulated activity (can increase or decrease) | nih.govfishersci.co.uk |

| Thiazolidine-2,4-dione hybrid | Trimethoxybenzene, Thiazole (B1198619) moieties | Attached to core | Anticancer (Topoisomerase inhibition) | Novel activity |

Scaffold Hopping and Bioisosteric Replacements in this compound Derivatization Research

Scaffold hopping and bioisosteric replacement are important strategies in medicinal chemistry for discovering novel chemical entities with improved pharmacological profiles or different target selectivities, often while maintaining or enhancing desired biological activity. These approaches involve replacing a core scaffold or specific functional groups with bioisosteric equivalents – groups or molecules that have similar physicochemical properties and thus similar biological effects.

In the context of thiazolidine research, these strategies have been employed to generate new analogs with potentially improved efficacy, reduced toxicity, or altered pharmacokinetic properties. For example, the thiazolidine-2,4-dione (TZD) ring has been explored as a bioisosteric replacement for carboxylic acids in some contexts. Conversely, the TZD scaffold itself has been subject to bioisosteric replacement; for instance, pyrrolidinediones have been investigated as bioisosteric replacements for the thiazolidinedione ring in an effort to reduce toxicity while retaining anti-diabetic and anti-cancer properties.

Scaffold hopping from known active compounds containing a different core to a thiazolidine scaffold has also been a successful approach in identifying new lead compounds. This involves identifying the key pharmacophoric features of a known active molecule and designing a new molecule with a different core structure, such as thiazolidine, that presents these features in a similar spatial arrangement. This has been applied in the discovery of novel sigma-1 receptor ligands, where thiazolidine-2,4-dione was used as a core scaffold based on the pharmacophoric requirements for activity. Similarly, scaffold hopping approaches have been used to identify thiazolidinedione derivatives as potential monoamine oxidase B inhibitors.

Advanced Analytical Methodologies for Characterization of Thiadrine Compounds

Spectroscopic Characterization Techniques for Thiadrine Architectures (e.g., NMR, IR)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are fundamental tools for elucidating the molecular structure and identifying the functional groups present in thiazolidine (B150603) compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. Both ¹H NMR and ¹³C NMR are routinely used. For thiazolidine structures, characteristic signals arise from the protons and carbons of the five-membered ring, as well as any substituents. For instance, studies on substituted thiazolidinediones report characteristic NMR patterns, such as signals for aromatic hydrogens and arylidine C-H bonds sigmaaldrich.com. The chemical shifts and coupling patterns observed in NMR spectra are highly sensitive to the specific arrangement of atoms and the presence of neighboring functional groups, allowing for the confirmation of proposed structures and the identification of isomers. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further aid in assigning signals and establishing connectivity within the molecule fishersci.se.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The thiazolidine ring system and its common substituents exhibit characteristic absorption bands in the infrared spectrum. For example, the presence of carbonyl groups (C=O) in thiazolidinediones results in strong absorption bands typically in the region of 1650-1850 cm⁻¹, with the exact position depending on the specific environment of the carbonyl group sigmaaldrich.comamericanelements.com. Other functional groups commonly found in thiazolidine derivatives, such as N-H, C-H, C=N, and C-S-C bonds, also produce characteristic absorption frequencies that can be used for structural confirmation sigmaaldrich.comuni.lunih.gov. A very broad band at 3200-2500 cm⁻¹ can be attributable to the stretching of carboxylic OH in IR spectra sigmaaldrich.com.

Chromatographic Separations in this compound Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and related compounds and for separating them from reaction byproducts or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of both volatile and non-volatile compounds, making it suitable for a broad range of thiazolidine derivatives ontosight.aiottokemi.comsigmaaldrich.com. Separation is achieved based on the differential partitioning of compounds between a stationary phase and a mobile phase. By optimizing the stationary phase (e.g., reversed-phase or normal-phase columns) and the mobile phase composition (e.g., solvent mixtures, gradients), effective separation of the target compound from impurities can be achieved. HPLC is particularly useful for purity assessment by integrating the area under the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram ottokemi.comfishersci.com. This method allows for the detection and quantification of impurities, even at low concentrations. HPLC methods have been developed for the determination of thiazolidine derivatives, including methods for assessing enantiomeric purity using chiral stationary phases.

Gas Chromatography (GC): GC is applicable to volatile or semi-volatile thiazolidine compounds that can be vaporized without decomposition sigmaaldrich.com. Separation in GC occurs based on the differential partitioning of compounds between a stationary phase (typically a liquid or solid coated on an inert support) and a mobile gas phase (carrier gas). GC is often coupled with sensitive detectors, such as Flame Ionization Detectors (FID) or Mass Spectrometry (MS), for the detection and quantification of separated components. GC can be used for purity assessment by analyzing the peak areas in the chromatogram. Methods involving GC-EI-MS have been developed for the determination of thiazolidine-4-carboxylic acid derivatives, often requiring derivatization to enhance volatility and improve chromatographic properties.

Mass Spectrometry for Structural Elucidation of this compound Derivatives and Reaction Products

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. It is particularly valuable for the structural elucidation of novel thiazolidine derivatives and the identification of reaction products or impurities.

In MS, the analyte is converted into gas-phase ions, which are then separated based on their mass-to-charge ratio (m/z). Different ionization techniques (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)) can be used depending on the nature of the compound. High-resolution MS provides accurate mass measurements, allowing for the determination of the elemental formula.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the compound's structure, as bonds break in predictable ways. By analyzing the masses of the fragment ions, the connectivity of atoms within the molecule can be pieced together, aiding in structural confirmation and the elucidation of unknown structures. Mass fragmentation patterns have been studied for thiazolidinediones, providing information about their breakdown pathways under ionization conditions sigmaaldrich.com. LC-MS and GC-MS are hyphenated techniques that combine the separation power of chromatography with the identification capabilities of mass spectrometry, enabling the analysis of complex mixtures and the structural characterization of individual components.

Crystallographic Analysis of this compound and Related Thiazolidine Structures

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds, providing precise information about bond lengths, bond angles, and molecular conformation. It is particularly valuable for confirming the stereochemistry of chiral thiazolidine derivatives and understanding how molecules pack in the crystal lattice.

Crystallographic analysis involves diffracting X-rays off a single crystal of the compound. The diffraction pattern is then analyzed to reconstruct the electron density distribution within the crystal, revealing the positions of the atoms. This provides an unambiguous determination of the molecular structure in the solid state.

Studies on related thiazolidine structures have utilized X-ray crystallography to confirm the structures of synthesized compounds and investigate their crystal packing ncats.io. This technique can reveal details such as the conformation of the thiazolidine ring (e.g., envelope or twist conformations) and the presence of intermolecular interactions, such as hydrogen bonds and C-H⋯π interactions, which influence crystal packing and potentially the physical properties of the compound. For example, the crystal structure of (E)-3-[(4-chlorobenzylidene)amino]-5-phenylthiazolidin-2-iminium bromide showed the thiazolidine ring adopting slightly distorted envelope conformations and revealed the role of hydrogen bonds and C-H⋯Br contacts in the crystal packing.

The Thiadrine Scaffold in Ligand Design and Target Exploration Research

Thiazolidine (B150603) as a Versatile Framework for Molecular Probe Development

The thiazolidine scaffold, particularly the thiazolidine-2,4-dione (TZD) variant (PubChem CID: 2723618), is recognized as a privileged structure in drug discovery due to its inherent versatility and the potential for modifications at various positions, notably at the third and fifth positions. This structural flexibility facilitates the synthesis of diverse derivatives with modulated physicochemical and biological properties. The presence of the sulfur and nitrogen heteroatoms, along with potential carbonyl groups, contributes to the scaffold's ability to engage in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions. This makes thiazolidine a valuable framework for designing molecular probes to investigate biological pathways and identify potential drug candidates. The thiazolidine-2,4-dione (TZD) ring system has been acknowledged as a significant scaffold in medicinal chemistry. The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities.

Exploration of Diverse Biological Target Classes via Thiazolidine Modulation

Thiazolidine derivatives have been extensively investigated for their activity against a broad spectrum of biological targets, demonstrating their potential across various therapeutic areas. Research has explored their utility in addressing infectious diseases, inflammatory conditions, and metabolic disorders, among others.

Antiviral Activity Research of Thiazolidine Derivatives

Research has indicated that certain thiazolidine derivatives possess antiviral activity. Studies have evaluated their potential against viruses such as the Zika virus (ZIKV) and avian influenza virus (AIV), and infectious bronchitis virus (IBV). For instance, a study involving nineteen thiazolidine derivatives synthesized and tested against ZIKV identified six compounds with notable selectivity and IC50 values below 5 μM. Some derivatives effectively suppressed ZIKV RNA replication and demonstrated a protective effect against viral cell entry. Computational analysis suggested favorable binding affinities for viral targets like the NS5 domain and the ZIKV-E binding site for specific derivatives.

Another study explored the antiviral potential of 2-aryl substituted thiazolidine-4-carboxylic acids and their N-acylated derivatives against AIV subtype H9N2 and IBV. Most synthesized compounds showed activity, with compound 1d exhibiting an IC50 of 3.47 µM against AIV and compound 1c showing an IC50 of 4.10 µM against IBV. These values indicated potency, especially when compared to standard controls like amantadine (B194251) and ribavirin. Research also suggests the potential of thiazolidine-2,4-dione-arylfuran derivatives as viral entry inhibitors against SARS-CoV-2, with some compounds showing promising EC50 values in the nanomolar range in cell culture assays and decreased viral load in animal models.

Antibacterial and Antifungal Modalities in Thiazolidine Studies

Thiazolidine derivatives have been investigated for their antimicrobial properties against various bacterial and fungal strains. Studies have synthesized and evaluated series of thiazolidine-2,4-dione and thiazolidin-4-one derivatives for their in vitro antimicrobial activity, often using broth microdilution assays to determine minimum inhibitory concentrations (MIC).

For example, some (E)-5-(substitutedbenzylidene)thiazolidine-2,4-dione and their (6-thiocyanatobenzothiazol-2-yl)acetamide derivatives were found effective against E. coli, S. aureus, and C. albicans. Coumarin-thiazolidinone derivatives have also shown significant antimicrobial potential against different bacterial and fungal species, with some compounds exhibiting higher activity compared to standard drugs like ciprofloxacin (B1669076) and ketoconazole. Other studies have explored thiazolidine-2,4-dione carboxamide and amino acid derivatives, evaluating their activity against bacterial and fungal species using reference drugs like imipenem (B608078) and fluconazole. The introduction of various substituents on the thiazolidine framework has been shown to yield encouraging results against tested microbial strains.

Table 1: Examples of Thiazolidine Derivatives with Antimicrobial Activity

| Compound Class | Target Microorganisms | Key Findings / Comparison to Standards | Source |

| (E)-5-(substitutedbenzylidene)thiazolidine-2,4-dione | E. coli, S. aureus, C. albicans | Effective against tested strains. | |

| Coumarin-thiazolidinone derivatives | Bacterial and fungal species | Some compounds more active than ciprofloxacin and ketoconazole. | |

| Thiazolidine-2,4-dione carboxamide and amino acids | Bacterial and fungal species | Evaluated against imipenem and fluconazole. | |

| 4-thiazolidine derivatives of 6-nitroindazole | Bacteria, Mycobacterium tuberculosis, Fungi | Electron-withdrawing groups enhance potency. | |

| 1,3-thiazolidin-4-one derivatives | Bacteria and fungi | Chloro and hydroxy substituted derivatives showed potent activity. | |

| Thiazolyl thiazolidine-2,4-dione derivatives | C. albicans, S. aureus, B. subtilis, E. coli | Evaluated for antibacterial activity. | |

| Hydrazinecarbothioamide, 4‐thiazolidinone, and 1,2,4‐triazole‐3‐thione derivatives | Nine diverse microorganisms | Compound 6d showed promising antibacterial and potent antifungal activity. |

Anti-inflammatory and Antihistaminic Perspectives in Thiazolidine Research

Thiazolidine derivatives have also demonstrated potential anti-inflammatory and antihistaminic activities. Their anti-inflammatory effects are reported to involve the inhibition of pro-inflammatory enzymes and cytokines. Studies have investigated the activity of thiazolidinone derivatives using models such as carrageenan-induced paw edema in rats. Some derivatives have shown significant inhibition of edema and granuloma formation.

Research has also explored the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes by thiazole (B1198619) and thiazolidinone derivatives, which are key mediators in inflammatory processes. Specific thiazolidine-4-one compounds have demonstrated significant inhibition of COX-2, comparable to established anti-inflammatory drugs, while showing minimal inhibition of COX-1. Thiazolidine derivatives are also suggested to modulate the NF-κB signaling pathway, which plays a crucial role in inflammation.

Hypoglycemic Agent Research Utilizing Thiazolidine Scaffolds

The thiazolidine-2,4-dione (TZD) moiety is particularly well-known for its role in the development of hypoglycemic agents, primarily targeting peroxisome proliferator-activated receptor gamma (PPARγ). TZDs improve insulin (B600854) sensitivity by acting as agonists for PPARγ, leading to increased glucose uptake and decreased blood glucose levels in type 2 diabetes.

Early TZD derivatives like ciglitazone (B1669021) (PubChem CID: 2750), troglitazone (B1681588) (PubChem CID: 5591), and rosiglitazone (B1679542) (PubChem CID: 77999) were approved as antidiabetic agents, highlighting the scaffold's potential. Although some were later withdrawn due to toxicity concerns, ongoing research focuses on synthesizing newer, safer hypoglycemic agents based on the thiazolidine scaffold. Studies involve synthesizing novel TZD derivatives and evaluating their in vivo antidiabetic activity using animal models such as alloxan-induced or streptozotocin-induced diabetic rats or sucrose-loaded mice.

Research findings indicate that modifications to the TZD structure, such as the introduction of specific moieties or substituents, can influence their hypoglycemic potency. For example, some studies have reported that thiazolidinedione derivatives with specific substitutions exhibited significant reductions in fasting blood glucose levels in animal models. Molecular docking studies are frequently employed to understand the interaction of these derivatives with the PPARγ receptor and identify key binding interactions that contribute to their activity.

Table 2: Examples of Thiazolidine Derivatives in Hypoglycemic Research

| Compound Class | Target / Model | Key Findings | Source |

| Thiazolidine-2,4-dione derivatives with N-chromen-3-yl ethyl moiety | Alloxan-induced diabetic rats | Screened for in vivo antidiabetic activity. | |

| TZD-acrylic acid alkyl ester molecules | Neonatal streptozotocin-induced diabetic rats | Screened for in vivo hypoglycemic potential. | |

| Benzene sulphonyl 2,4-thiazolidinedione (B21345) derivatives | PPARγ (docking) | Showed evidence of association with key amino acids in the binding site. | |

| 5-(substituted benzaldehyde) thiazolidine – 2,4-dione derivatives | Swiss albino mice (in vivo), PPAR-gamma (docking) | Some compounds effective in reducing fasting blood glucose levels; showed high binding affinities in silico studies. | |

| Thiazolidine-2,4-diones with carboxylic ester appendages at N-3 and 5-substituted benzylidene | Sucrose loaded model (mice) | Compounds 5a and 5b showed prominent hypoglycemic activities at 100 mg/kg. | |

| Thiazolidinedione fragment bearing derivatives | Alloxan-induced diabetic rat model (in vivo), PPAR-γ and α-amylase (docking) | Compounds 6 and 11 showed significant reduction in blood glucose level; compound 6 had highest potency against α-amylase and radical scavenging. | |

| Thiazolidine-4-one-gallic acid hybrid derivatives | PPARγ (in silico) | Designed as selective partial PPARγ modulators with favorable docking scores and binding energies. |

Rational Design Strategies for Thiadrine-Based Ligands

Rational design strategies for developing thiazolidine-based ligands involve a combination of structural insights, computational techniques, and an understanding of structure-activity relationships (SAR). The goal is to design compounds with improved potency, selectivity, and desired pharmacokinetic properties.

One key aspect of rational design is the exploration of substitution patterns on the thiazolidine core. By varying substituents at different positions of the ring, researchers can modulate the compound's interaction with the target protein. SAR studies are crucial in identifying which structural features are essential for biological activity and how modifications affect potency and selectivity.

Computational methods, such as molecular docking and molecular dynamics simulations, play a significant role in rational design. Molecular docking helps predict the binding mode and affinity of thiazolidine derivatives to their target proteins, providing insights into the key interactions involved. Molecular dynamics simulations can further evaluate the stability of the ligand-protein complex and the dynamic behavior of the interactions. Quantitative Structure-Activity Relationship (QSAR) studies are also employed to build predictive models that correlate structural descriptors with biological activity, aiding in the design of new, potentially more active compounds.

Structure-based drug design, which utilizes the 3D structure of the target protein, is a powerful approach for designing thiazolidine ligands. By understanding the topography of the binding site, researchers can design ligands that are complementary in shape and electronic properties, maximizing favorable interactions. This approach has been applied in the design of thiazolidine derivatives as potential inhibitors for targets like HIV-1 reverse transcriptase. The design of partial and selective modulators, particularly for targets like PPARγ, is another area where rational design is crucial to mitigate the side effects associated with full agonism.

Future Directions and Perspectives in Thiadrine Chemical Research

Integration of Artificial Intelligence and Machine Learning in Thiadrine Analog Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of this compound analogs. These computational tools can significantly reduce the time and cost associated with traditional drug discovery pipelines by predicting molecular properties and suggesting novel structures with desired characteristics.

Machine learning models, particularly deep neural networks, can be trained on existing chemical data to learn the complex relationships between a molecule's structure and its activity or properties. mdpi.comibm.commdpi.com For this compound research, this means that once an initial dataset of analogs is synthesized and tested, ML models can be developed to predict the properties of vast virtual libraries of yet-to-be-synthesized this compound derivatives. This in silico screening allows researchers to prioritize the most promising candidates for synthesis, focusing laboratory resources on compounds with the highest probability of success.

Reinforcement learning is another AI technique with significant potential, where an AI agent learns to design molecules by iteratively interacting with a simulated environment and receiving rewards for generating structures with desired properties. mdpi.commdpi.com This approach can explore the chemical space around the this compound core more broadly than human chemists, potentially uncovering non-intuitive structural modifications that lead to enhanced performance. The use of AI can also accelerate the optimization of reaction conditions for synthesizing these new analogs. youtube.comuic.edu

Table 1: Hypothetical Application of ML Models in Prioritizing this compound Analogs

| This compound Analog ID | Proposed Structure | Predicted Property (e.g., Receptor Binding Affinity) | Confidence Score | Synthesis Priority |

|---|---|---|---|---|

| TH-001 | Core + R1-group | High | 0.92 | High |

| TH-002 | Core + R2-group | Low | 0.88 | Low |

| TH-003 | Core + R3-group | High | 0.85 | High |

| TH-004 | Core + R4-group | Medium | 0.95 | Medium |

Advancements in High-Throughput Synthesis and Screening Methodologies for this compound Analogs

High-throughput experimentation (HTE) is a powerful strategy that dramatically accelerates chemical discovery by employing automation and robotics to perform a massive number of experiments in parallel. youtube.com For this compound research, HTE can be applied to both the synthesis of analog libraries and the screening of their properties.

Using multi-well plates, robotic liquid handlers, and automated purification systems, chemists can rapidly generate large libraries of this compound derivatives. youtube.comsigmaaldrich.com Each well can host a unique reaction with different starting materials or catalysts, allowing for the systematic exploration of various substituents around the this compound core. sigmaaldrich.comnih.gov This approach is particularly effective for optimizing reaction conditions and for producing a diverse set of compounds for biological screening. youtube.com

Once synthesized, these libraries can be subjected to high-throughput screening (HTS) to evaluate their biological activity or physical properties. sigmaaldrich.comnih.gov Automated assays can quickly measure how each this compound analog interacts with a biological target, providing vast amounts of data in a short period. nih.gov The data generated from HTS can then be used to train the AI and ML models mentioned in the previous section, creating a powerful, synergistic loop of design, synthesis, and testing. youtube.com

Table 2: Example of a High-Throughput Screening Plate Layout for this compound Analogs

| Well Position | Compound | Reactant A | Reactant B | Catalyst | Measured Activity (%) |

|---|---|---|---|---|---|

| A1 | TH-A1-Cat1 | Substrate A | Reagent 1 | Catalyst 1 | 85 |

| A2 | TH-A1-Cat2 | Substrate A | Reagent 1 | Catalyst 2 | 42 |

| B1 | TH-A2-Cat1 | Substrate A | Reagent 2 | Catalyst 1 | 91 |

| B2 | TH-A2-Cat2 | Substrate A | Reagent 2 | Catalyst 2 | 55 |

Exploration of Underexplored Reactivity Profiles of the this compound Core

A fundamental aspect of future research will involve a deep dive into the intrinsic chemical reactivity of the this compound nucleus. While initial synthetic routes establish its formation, the full extent of its chemical behavior remains a fertile ground for discovery. Future synthetic chemistry efforts will likely focus on mapping the reactivity of the this compound scaffold to enable the creation of more complex and diverse molecular architectures. researchgate.net

Key areas of exploration could include:

C-H Functionalization: Modern synthetic methods increasingly focus on the direct functionalization of carbon-hydrogen bonds, which is a highly atom-economical approach to creating new bonds. elsevier.com Investigating the site-selectivity of C-H activation on the this compound core could unlock novel pathways to analogs that are inaccessible through traditional methods.

Ring-Expansion and Ring-Contraction Reactions: Probing the stability of the this compound ring system under various conditions could lead to the discovery of novel rearrangement reactions. researchgate.net Such transformations could provide access to entirely new heterocyclic systems, expanding the chemical space available for exploration.

Photocatalysis and Electrochemistry: The application of light- and electricity-driven reactions could uncover unique reactivity patterns for the this compound core. These modern synthetic tools can facilitate transformations that are difficult to achieve with conventional thermal methods, offering new avenues for molecular derivatization.

Systematic studies into these and other reaction types will not only expand the toolkit for modifying this compound but also deepen the fundamental understanding of its electronic and steric properties.

Application of Sustainability and Green Chemistry Principles in this compound Synthesis

As the chemical industry moves towards more environmentally responsible practices, the application of green chemistry principles to the synthesis of this compound and its analogs is essential. researchgate.netmdpi.comresearchgate.net This approach aims to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Future research in this area will focus on several key aspects:

Catalysis: Developing highly efficient catalytic processes, replacing stoichiometric reagents, can significantly reduce waste and improve the atom economy of synthetic routes. elsevier.com This includes the use of earth-abundant metal catalysts or even metal-free organocatalysts.

Safer Solvents: Research will aim to replace hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. mdpi.com Solvent-free reaction conditions, where possible, represent an ideal green chemistry approach. mdpi.com

Energy Efficiency: The adoption of energy-efficient methods, such as microwave-assisted synthesis or reactions that proceed at ambient temperature and pressure, will be a priority. mdpi.com

By integrating these principles from the earliest stages of route design, the next generation of this compound synthesis can be both scientifically innovative and environmentally sustainable. synthiaonline.com

Table 3: Comparison of Traditional vs. Green Synthesis Approach for a this compound Analog

| Metric | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Chlorinated Hydrocarbons | Water or Ethanol |

| Reagents | Stoichiometric, hazardous reagents | Catalytic, recyclable catalyst |

| Atom Economy | Low | High |

| Energy Input | High temperature reflux | Ambient temperature or microwave |

| Waste Generated | High | Low / Minimized |

常见问题

Q. What are the established methods for synthesizing Thiadrine, and how do they differ in yield and purity?

To synthesize this compound, researchers commonly employ nucleophilic substitution reactions, cyclization protocols, or catalytic cross-coupling methods. Yield and purity depend on factors like solvent choice, temperature control, and catalyst efficiency. For characterization, techniques such as NMR spectroscopy (to confirm molecular structure), HPLC (to assess purity), and X-ray crystallography (for stereochemical validation) are critical .

Q. Methodological Tip :

- Use Design of Experiments (DOE) to systematically compare reaction conditions.

- Validate purity via triplicate HPLC runs with standardized calibration curves .

Q. Which analytical techniques are optimal for characterizing this compound’s physicochemical properties?

A combination of spectroscopic and chromatographic methods is recommended:

| Technique | Application | Limitations |

|---|---|---|

| Mass Spectrometry | Molecular weight confirmation | Requires high purity samples |

| FT-IR | Functional group identification | Limited resolution for isomers |

| Thermogravimetric Analysis (TGA) | Stability under thermal stress | Destructive to samples |

Best Practice : Cross-validate results using orthogonal methods (e.g., NMR + FT-IR) to mitigate instrumental bias .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Common assays include:

- Enzyme inhibition assays (e.g., kinase or protease targets).

- Cell viability assays (MTT or resazurin-based) to assess cytotoxicity.

- Binding affinity studies (SPR or ITC) for target engagement analysis.

Key Consideration : Include positive and negative controls to minimize false positives. Replicate experiments at least three times to ensure statistical robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s action across studies?

Contradictions often arise from variations in experimental models (e.g., cell lines vs. animal studies) or dosage regimes. To address this:

Conduct comparative meta-analyses of existing data, prioritizing studies with rigorous controls.

Use knockout models or siRNA silencing to isolate specific pathways.

Validate findings via orthogonal assays (e.g., Western blot + qPCR for protein/mRNA correlation) .

Example : If Study A reports this compound as a kinase inhibitor while Study B suggests off-target effects, perform kinase profiling panels (e.g., Eurofins KinaseScan) to clarify specificity .

Q. What strategies optimize this compound’s synthesis for scalability while maintaining stereochemical integrity?

- DOE Optimization : Vary catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. non-polar), and reaction times to identify Pareto-optimal conditions.

- Flow Chemistry : Enhances reproducibility and reduces side reactions through precise parameter control.

- Chiral Chromatography : Use preparative HPLC with chiral columns to isolate enantiomers post-synthesis .

Case Study : A 2024 study achieved 92% enantiomeric excess by combining asymmetric catalysis with in-line FT-IR monitoring .

Q. How can computational modeling predict this compound’s interactions with novel biological targets?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger’s Glide can simulate binding to putative targets (e.g., GPCRs or ion channels).

- MD Simulations : Run 100-ns trajectories to assess binding stability under physiological conditions.

- QSAR Models : Corrogate structural features (e.g., electronegativity, steric bulk) with activity data to guide analog design .

Validation Step : Cross-check predictions with experimental SPR or ITC data to refine models .

Q. What frameworks ensure ethical and reproducible research when studying this compound in vivo?

Adhere to the FINER criteria :

- Feasible : Align animal models with clinical relevance (e.g., murine xenografts for oncology).

- Novel : Compare this compound to existing therapeutics in the same class.

- Ethical : Follow ARRIVE guidelines for humane endpoints and sample sizes.

- Relevant : Prioritize translational endpoints (e.g., tumor regression, biomarker modulation) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。